

# ATTO 390: A Comprehensive Technical Guide to its Photophysical Properties

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core photophysical properties of the fluorescent dye **ATTO 390**. Known for its high fluorescence quantum yield and photostability, **ATTO 390**, a coumarin-based derivative, is a versatile tool in various life science applications, including molecular labeling and advanced microscopy techniques.[1][2][3][4]

## **Core Photophysical Characteristics**

**ATTO 390** is characterized by its strong absorption in the near-UV spectrum and emission in the blue region.[5] Its notable features include a large Stokes shift, which minimizes self-quenching, and a high fluorescence quantum yield, contributing to its brightness.[1][4][5] The dye is moderately hydrophilic and exhibits good solubility in polar solvents such as DMF and DMSO.[2][4][6]

## **Quantitative Photophysical Data**

The key photophysical parameters of **ATTO 390** are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.



| Property                             | Value                    | Solvent/Conditions | References   |
|--------------------------------------|--------------------------|--------------------|--------------|
| Maximum Excitation Wavelength (λex)  | 390 nm                   | Water              | [1][4][6][7] |
| Maximum Emission<br>Wavelength (λem) | 479 nm                   | Water              | [4][6][8]    |
| Molar Extinction Coefficient (εmax)  | 24,000 M-1cm-1           | Water              | [1][4][6][8] |
| Fluorescence<br>Quantum Yield (Φf)   | 0.90 (or 90%)            | Water              | [1][4][6][8] |
| Fluorescence Lifetime (τfl)          | 5.0 ns                   | Water              | [1][4][6][8] |
| Stokes Shift                         | 89 nm                    | Calculated         | [6]          |
| Molecular Weight                     | 343.42 g/mol (free acid) | -                  | [6]          |
| Correction Factor<br>(CF260)         | 0.52                     | -                  | [4][8]       |
| Correction Factor<br>(CF280)         | 0.08                     | -                  | [4][8]       |

### **Experimental Protocols**

Accurate determination of photophysical properties is paramount for reliable experimental outcomes. Below are generalized methodologies for measuring the fluorescence quantum yield and lifetime of fluorophores like **ATTO 390**.

## Measurement of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[9]

Protocol:



- Standard and Sample Preparation: Prepare a series of dilutions for both the standard and the **ATTO 390** sample in a suitable spectroscopic grade solvent (e.g., water for the carboxy derivative).[4] The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[9]
- Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all solutions. Record the absorbance at the chosen excitation wavelength (e.g., 390 nm for ATTO 390).
- Fluorescence Measurement: In a spectrofluorometer, record the fluorescence emission spectrum for each solution. It is crucial to use the same excitation wavelength and instrument settings (e.g., slit widths) for both the standard and the sample.
- Data Analysis: Integrate the area under the corrected emission spectra for both the standard and the sample solutions.
- Calculation: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (ΦX) can be calculated using the following equation:[9]

$$\Phi X = \Phi ST * (Grad X / Grad ST) * (\eta X2 / \eta ST2)$$

#### Where:

- ΦST is the quantum yield of the standard.
- GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
- $\circ$   $\eta X$  and  $\eta ST$  are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.

## Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime can be determined using the time-domain method, with Time-Correlated Single Photon Counting (TCSPC) being a common and robust technique.[10][11]



#### Protocol:

- Instrument Setup: A pulsed light source (e.g., a laser or LED with a high repetition rate) is used to excite the sample.[11] The system is synchronized to detect the arrival time of single emitted photons relative to the excitation pulse.[10][11]
- Sample Preparation: Prepare a dilute solution of **ATTO 390** in a suitable solvent. The concentration should be low enough to avoid artifacts such as self-quenching.
- Data Acquisition: The sample is excited repeatedly, and the arrival times of the emitted photons are recorded. This process is repeated until a histogram of photon arrival times is built up, representing the fluorescence decay profile.[10]
- Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).[11] For a single exponential decay, the intensity (I) as a function of time (t) is given by:

$$I(t) = I0 * exp(-t/\tau)$$

#### Where:

- I0 is the intensity at time t=0.
- τ is the fluorescence lifetime.

## **Experimental Workflow and Signaling**

While **ATTO 390** is primarily used as a fluorescent label and does not have an intrinsic signaling pathway, the following diagram illustrates a general workflow for its application in fluorescence spectroscopy.





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